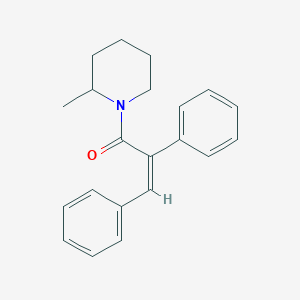![molecular formula C18H26N2O5S B5369523 ethyl 1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B5369523.png)
ethyl 1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate, commonly known as TMA-4, is a synthetic compound that belongs to the class of phenethylamines. TMA-4 is a potent and selective agonist of the serotonin receptor 5-HT2A, which is responsible for modulating various physiological and behavioral processes.
作用機序
TMA-4 acts as a potent and selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that activates the phospholipase C pathway. The activation of this pathway leads to the release of intracellular calcium, which triggers various downstream signaling cascades that ultimately result in the modulation of various physiological and behavioral processes.
Biochemical and Physiological Effects:
TMA-4 has been found to have various biochemical and physiological effects, including increased serotonin release, altered dopamine release, and changes in neuronal activity in the prefrontal cortex and other brain regions. TMA-4 has also been found to have psychoactive effects, including altered perception, mood, and cognition.
実験室実験の利点と制限
The use of TMA-4 in scientific research offers several advantages, including its high potency and selectivity for the 5-HT2A receptor, which allows for precise modulation of this receptor. However, TMA-4 also has some limitations, including its potential for abuse and the need for careful handling due to its toxic nature.
将来の方向性
There are several potential future directions for the use of TMA-4 in scientific research. One potential direction is the investigation of its effects on the 5-HT2A receptor in the context of various psychiatric disorders, such as depression and anxiety. Another potential direction is the development of new compounds that target the 5-HT2A receptor with greater selectivity and potency than TMA-4. Additionally, the use of TMA-4 in combination with other drugs or therapies may offer new insights into the role of the 5-HT2A receptor in various physiological and behavioral processes.
合成法
TMA-4 can be synthesized by the reaction of 3,4,5-trimethoxybenzylamine with carbon disulfide and ethyl chloroformate in the presence of piperidine. The resulting product is then purified by recrystallization from ethanol to obtain pure TMA-4.
科学的研究の応用
TMA-4 has been widely used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in various physiological and behavioral processes, including perception, cognition, and mood regulation. TMA-4 has been used in studies to investigate the role of the 5-HT2A receptor in the pathophysiology of psychiatric disorders, such as schizophrenia and depression.
特性
IUPAC Name |
ethyl 1-[(3,4,5-trimethoxyphenyl)carbamothioyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-5-25-17(21)12-7-6-8-20(11-12)18(26)19-13-9-14(22-2)16(24-4)15(10-13)23-3/h9-10,12H,5-8,11H2,1-4H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKAFMXBTFTYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=S)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

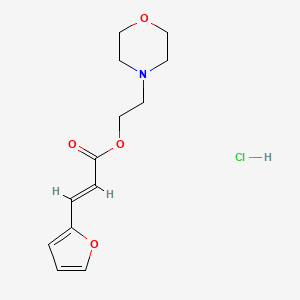
![1-(4-bromophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5369452.png)
![1-(4-methylphenyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5369457.png)
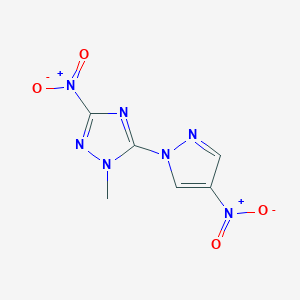
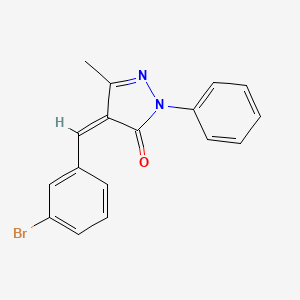
![ethyl 4-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B5369484.png)

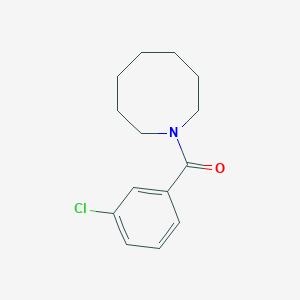
![N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B5369521.png)
![2-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5369524.png)
![4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B5369530.png)

![N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5369543.png)
